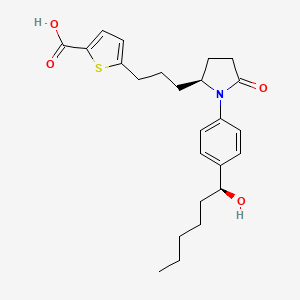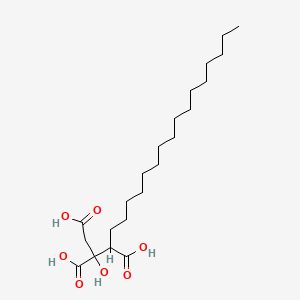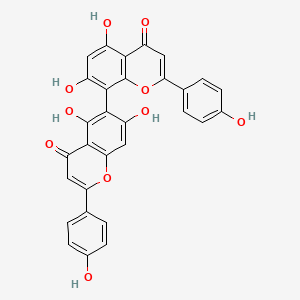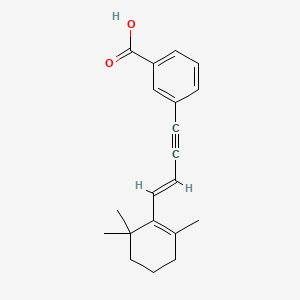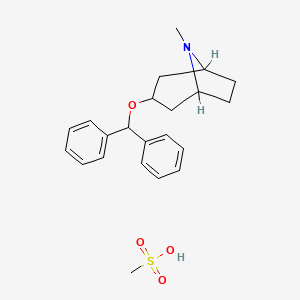
Cogentin
Vue d'ensemble
Description
Cogentin, or Benztropine, is a synthetic compound used to treat symptoms of Parkinson’s disease such as stiffness or tremors . It is also used to treat Parkinson-like symptoms caused by using certain medicines . It is classified as a synthetic muscarinic receptor antagonist, also known as an anticholinergic drug . It shares a structural resemblance with diphenhydramine and atropine .
Synthesis Analysis
Benztropine is a synthetic muscarinic receptor antagonist . It shares a structural resemblance with diphenhydramine and atropine . It is approved by the US Food and Drug Administration (FDA) as an adjunctive therapy for various forms of parkinsonism .
Chemical Reactions Analysis
Benztropine exerts its action in the central nervous system (CNS) and smooth muscles by competing with acetylcholine at muscarinic receptors . Consequently, it reduces central cholinergic effects by blocking muscarinic receptors, which appears to alleviate the symptoms of Parkinson disease .
Physical And Chemical Properties Analysis
Benztropine mesylate is a crystalline white powder, very soluble in water, and has a molecular weight of 403.54 . Its empirical formula is C21H25NO•CH4O3S .
Applications De Recherche Scientifique
Parkinson's Disease Treatment
- Anticholinergic and Antihistaminic Properties: Cogentin has both anticholinergic and antihistaminic properties, making it effective in treating Parkinsonism, a condition often characterized by tremors, stiffness, and slow movement (Strang, 1965).
- Enhanced Efficacy with Levadopa-Carbidopa: A study found that combining Cogentin with Sinemet (levadopa-carbidopa) resulted in significantly greater improvement in patients with Parkinson's disease compared to Sinemet alone (Tourtellotte et al., 1982).
Applications in Other Conditions
- Potential in Cocaine Abuse Treatment: Cogentin was evaluated for its ability to block cocaine's physiological and subjective effects in humans, suggesting a potential application in treating cocaine abuse, although further research is required (Penetar et al., 2006).
- Antidiabetic Effects: Cogent db, a compound herbal drug, showed significant reduction in blood glucose and other diabetes-related parameters in diabetic rats, indicating its potential in diabetes management (Pari & Saravanan, 2002).
Research and Development Context
- Role in Cognitive Modeling: COGENT, a design environment for modeling cognitive processes, utilizes cognitive module-based approaches, highlighting the interdisciplinary application of Cogentin in cognitive research (Cooper & Fox, 1998).
- Genomics Research: CoGenT++, a data environment, demonstrates Cogentin's relevance in computational genomics for large-scale analyses and manual browsing, underscoring its utility in bioinformatics (Goldovsky et al., 2005).
Safety And Hazards
Cogentin may cause serious side effects. These include dry mouth that causes trouble talking or swallowing, little or no urination, uncontrolled muscle movements, vomiting, severe constipation, fast heartbeats, muscle weakness, blurred vision, tunnel vision, eye pain, or seeing halos around lights, confusion, hallucinations, or severe skin rash . It is not approved for use by anyone younger than 3 years old . It should be used with caution in older adults who may be more sensitive to the effects of Cogentin .
Orientations Futures
Cogentin is usually taken at bedtime . It can be taken by mouth or given in a muscle or vein if the patient is unable to take the medicine by mouth . The dosage is based on the patient’s medical condition, age, and response to therapy . The patient’s symptoms may get worse if they stop using Cogentin suddenly . Therefore, any changes to the medication regimen should be done under the supervision of a healthcare provider .
Propriétés
IUPAC Name |
(1S,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFJLLXFNPCTDW-IIPFOPBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045096 | |
| Record name | Benztropine methylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benztropine mesylate | |
CAS RN |
132-17-2 | |
| Record name | Benztropine mesylate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benztropine methylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-3-(diphenylmethoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZTROPINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMJ8TL7510 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



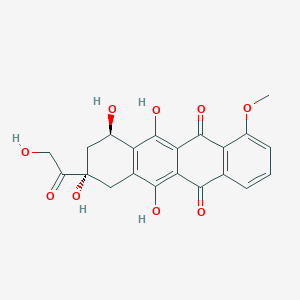
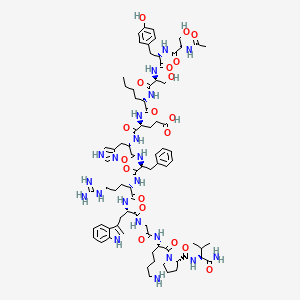
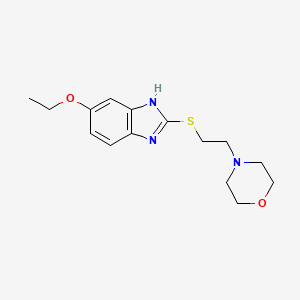
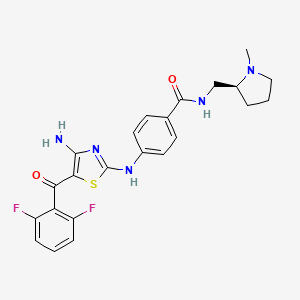
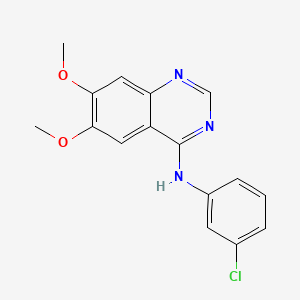
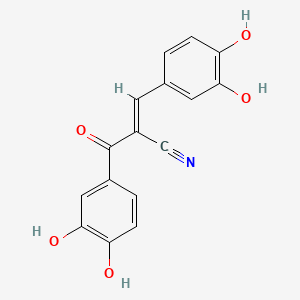
![ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate](/img/structure/B1666633.png)
![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B1666636.png)
